molecular formula C12H13ClO2 B14139547 3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid

3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid

Cat. No.: B14139547
M. Wt: 224.68 g/mol
InChI Key: HLLLEVUORGKNFU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethylbutenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid typically involves the reaction of 4-chlorobenzaldehyde with isobutyraldehyde in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carboxylic acids, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid is unique due to its specific structural features, including the presence of both a chlorophenyl group and a dimethylbutenoic acid moiety.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,2-dimethylbut-3-enoic acid

InChI

InChI=1S/C12H13ClO2/c1-8(12(2,3)11(14)15)9-4-6-10(13)7-5-9/h4-7H,1H2,2-3H3,(H,14,15)

InChI Key

HLLLEVUORGKNFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)C1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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